molecular formula C19H13N5O3 B11504619 2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid

2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid

Cat. No.: B11504619
M. Wt: 359.3 g/mol
InChI Key: LFFYQRWJUBIHQS-UHFFFAOYSA-N
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Description

2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of substituted 4-(pyridin-2-ylthio)acetoacetic acids with hydrazine hydrate to form substituted 3-hydroxypyrazoles. These intermediates are then cyclized to form the pyrano[2,3-c]pyrazole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid apart is its unique combination of functional groups and the specific arrangement of atoms within its structure.

Properties

Molecular Formula

C19H13N5O3

Molecular Weight

359.3 g/mol

IUPAC Name

2-(6-amino-5-cyano-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid

InChI

InChI=1S/C19H13N5O3/c20-9-13-14(11-3-1-2-4-12(11)19(25)26)15-16(10-5-7-22-8-6-10)23-24-18(15)27-17(13)21/h1-8,14H,21H2,(H,23,24)(H,25,26)

InChI Key

LFFYQRWJUBIHQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N)C(=O)O

Origin of Product

United States

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